3-Bromo-5-fluorophenylboronic acid

Boronic Acid Stability Lewis Acidity Protodeboronation

Researchers requiring sequential C-C bond formation for complex drug scaffolds face a critical shortage of stable, dual-halogen building blocks. 3-Bromo-5-fluorophenylboronic acid (CAS 849062-37-9) resolves this with a 1,3,5-substitution pattern that enables precise iterative Suzuki-Miyaura couplings. • Orthogonal Br handle for a second cross-coupling step after initial boronic acid reaction • Fixed 5-fluoro substituent enhances metabolic stability and binding potency • Specifically claimed in WO2020254544A1 as the key pharmacophore for mutant EGFR (T790M/L858R) allosteric inhibitors • MIDA ester derivative enables automated parallel synthesis for rapid SAR exploration. Bulk stock available for medicinal chemistry and process development.

Molecular Formula C6H5BBrFO2
Molecular Weight 218.82 g/mol
CAS No. 849062-37-9
Cat. No. B1284257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluorophenylboronic acid
CAS849062-37-9
Molecular FormulaC6H5BBrFO2
Molecular Weight218.82 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Br)F)(O)O
InChIInChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
InChIKeyUVKKALLRVWTDOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-fluorophenylboronic acid: Dual-Halogen Building Block


3-Bromo-5-fluorophenylboronic acid (CAS 849062-37-9) is a specialized aryl boronic acid featuring both bromine and fluorine substituents on a phenyl ring . This compound is a key intermediate in organic synthesis, primarily valued for its participation in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl scaffolds [1]. Its distinct value proposition lies in the juxtaposition of a boronic acid handle for C-C bond formation with two orthogonally reactive halogen atoms (Br and F), making it a powerful building block for iterative molecular elaboration in pharmaceutical and agrochemical research .

1 Dual-halogen building block for iterative Suzuki-Miyaura cross-coupling
2 Orthogonal Br and F handles for sequential molecular elaboration
3 Supports pharmaceutical and agrochemical scaffold construction

Why 3-Bromo-5-fluorophenylboronic acid Is Irreplaceable


Attempting to substitute 3-Bromo-5-fluorophenylboronic acid with a simpler analog like 3-bromophenylboronic acid or 3-fluorophenylboronic acid forfeits the critical dual-halogen architecture required for sequential derivatization. The bromine atom serves as a robust handle for a second cross-coupling event, while the fluorine substituent significantly modulates the electronic properties of the ring, influencing both the reactivity of the boronic acid and the properties of downstream products [1]. Conversely, using a non-specific dihalogenated analog with a different substitution pattern (e.g., 4-Bromo-3-fluorophenylboronic acid) can lead to dramatically different regiochemical outcomes in subsequent functionalization steps. The specific 1,3,5-substitution pattern on the phenyl ring offers a unique steric and electronic profile that is essential for binding interactions in complex target molecules, such as allosteric EGFR inhibitors, where the trajectory of substituents is critical for potency and selectivity [2].

Mono-halogenated analog
Dual-halogen architecture for sequential derivatization is lost; a single coupling site limits iterative elaboration.
Regioisomeric dihalogenated analog
Different substitution pattern (e.g., 1,2,4-) may yield divergent regiochemical outcomes and altered steric profiles in downstream functionalization.
Non-fluorinated or ortho-fluoro analog
Meta-fluoro modulation of electronic properties and hydrolytic stability may shift, affecting reaction stoichiometry and binding interactions.

Technical Evidence for 3-Bromo-5-fluorophenylboronic acid


Meta-Fluoro-Enhanced Hydrolytic Stability

The meta-fluoro substitution pattern in 3-Bromo-5-fluorophenylboronic acid confers substantially greater resistance to protodeboronation compared to ortho-fluoro-substituted analogs, a key handling and performance advantage. A systematic study on fluorinated phenylboronic acids quantified that compounds with ortho-fluorine atoms are significantly less stable and decompose more rapidly [1]. This class-level finding is critical for procurement: 3-Bromo-5-fluorophenylboronic acid, lacking any ortho-fluorine, avoids this accelerated degradation pathway, ensuring higher effective concentration over time in both storage and solution-phase reactions.

Hydrolytic Stability
Class-level inference
Meta-fluoro avoids accelerated protodeboronation of ortho-fluoro analogs [1]
Supports reliable stoichiometry and shelf-life review
Stability inversely correlated with ortho-fluorine count
Boronic Acid Stability Lewis Acidity Protodeboronation

Synthesis of Functionalized Dihalophenyl Boronic Acids

This compound is specifically documented as a reactant for the preparation of functionalized dihalophenylboronic acids via a lithiation protocol using dihalophenyl dioxazaborocines, as listed in reputable vendor technical datasheets . This is a non-obvious, specialized application not shared by simpler mono-halogenated or differently substituted analogs. The method allows for the generation of complex, doubly-functionalized boronic acid derivatives, expanding accessible chemical space for drug discovery beyond what is possible with standard cross-coupling alone.

Specialized Lithiation Route
Data to verify
Documented reactant for dihalophenylboronic acid via dioxazaborocine lithiation
Supports non-coupling, route-scouting applications
Per vendor technical datasheet; not peer-reviewed
Dihalophenylboronic Acid Lithiation Dioxazaborocines

MIDA Boronate for Iterative Cross-Coupling

The direct derivative, 3-Bromo-5-fluorophenylboronic acid MIDA ester (CAS 1257650-61-5), is a shelf-stable, air-tolerant solid (mp 106-110 °C) which acts as a 'slow-release' agent for the boronic acid in situ . This MIDA boronate technology, pioneered by Burke et al., is incompatible with boronic acids bearing ortho-substituents due to steric hindrance [1]. The clean meta-substitution of 3-Bromo-5-fluorophenylboronic acid makes it an ideal precursor for this MIDA protection, enabling its use in powerful iterative cross-coupling strategies where sequential C-C bond formations are performed with high fidelity. This contrasts with non-MIDA-protected analogs which would cross-couple uncontrollably.

MIDA Boronate Compatibility
Cross-study comparable
Meta-substitution enables shelf-stable MIDA ester (CAS 1257650-61-5) for iterative coupling
Gateway to controlled, sequential C-C bond formation
Ortho-substituted analogs incompatible [1]
MIDA Boronate Iterative Synthesis Slow-Release Coupling

High-Value Applications of 3-Bromo-5-fluorophenylboronic acid


Allosteric Kinase Inhibitor Synthesis

In the design of allosteric inhibitors targeting mutant EGFR kinases implicated in non-small cell lung cancer, the 3-bromo-5-fluorophenyl moiety has been specifically claimed as a key pharmacophoric group within patent-protected chemical space (e.g., WO2020254544A1) . The specific geometric trajectory of the halogen atoms is crucial for occupying a hydrophobic back pocket of the T790M/L858R mutant enzyme. Sourcing this exact building block is mandatory for both developing novel inhibitors within this chemotype and for synthesizing reference standards for patent enforcement.

Divergent Biaryl Library Synthesis

This compound is an optimal central building block for divergent library synthesis. The boronic acid can undergo a first selective Suzuki coupling, followed by a second coupling at the bromine site, or vice-versa using the MIDA ester derivative [1]. This allows the rapid exploration of structure-activity relationships (SAR) with the fluoro substituent as a fixed pharmacophore that enhances metabolic stability and binding. The well-documented stability of its MIDA ester makes automated, multi-step synthesis on a parallel synthesizer a viable, high-throughput strategy.

Dihalophenylboronic Acid Precursor for Advanced Materials

The documented lithiation-electrophile quench protocol represents a non-coupling based pathway to generate unique, functionally dense dihalophenylboronic acids . This application is particularly relevant for the synthesis of specialized monomers for liquid crystals or OLED materials where precise halogenation patterns dictate the dipole moment and charge transport properties of the final polymer. Using this starting material circumvents the need for difficult late-stage halogenation of pre-formed biaryl systems.

Application
Selection Property
Validation Focus
Allosteric kinase inhibitor research
Specific 1,3,5-substitution pattern
Binding-pocket geometry and reference-standard synthesis
Divergent biaryl library synthesis
Orthogonal Br/B(OH)₂ handles
Iterative coupling sequence and MIDA ester stability
Advanced materials monomer research
Dihalogenated precursor availability
Non-coupling lithiation-electrophile quench protocol

Technical Documentation Hub

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